4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid
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Overview
Description
4-{[(3-chloroanilino)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C14H11ClN2O3 It is characterized by the presence of a benzoic acid moiety linked to a 3-chloroanilino group through a carbonyl and amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}benzoic acid typically involves the reaction of 3-chloroaniline with isatoic anhydride, followed by the introduction of a benzoic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-{[(3-chloroanilino)carbonyl]amino}benzoic acid may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-chloroanilino)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anilines or thiols.
Scientific Research Applications
4-{[(3-chloroanilino)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{[(3-chloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chloroanilino)carbonyl]amino}benzoic acid
- 4-{[(3-bromoanilino)carbonyl]amino}benzoic acid
- 4-{[(3-fluoroanilino)carbonyl]amino}benzoic acid
Uniqueness
4-{[(3-chloroanilino)carbonyl]amino}benzoic acid is unique due to the presence of the 3-chloroanilino group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-2-1-3-12(8-10)17-14(20)16-11-6-4-9(5-7-11)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
InChI Key |
OWNDZIJGPRNEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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